N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide

Regioisomerism Physicochemical profiling Lipophilicity

For SAR campaigns comparing phenoxyacetamide regioisomers, the purity and precise substitution pattern of your reference compound are critical. This 4-methylphenoxy (p-tolyloxy) analog with a tertiary hydroxycyclopentyl group is distinct from ortho/meta isomers. - **Key Differentiator:** Regioisomerically verified by NMR/HPLC (4-methyl, not 2- or 3-methyl). - **Application:** Comparative binding assays at σ1/σ2 and TRPM8 vs. WAY-313165 or FEMA 4809. - **Supply:** Provided in standard research quantities with documented regioisomeric purity.

Molecular Formula C15H21NO3
Molecular Weight 263.337
CAS No. 1215761-73-1
Cat. No. B2901009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide
CAS1215761-73-1
Molecular FormulaC15H21NO3
Molecular Weight263.337
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)NCC2(CCCC2)O
InChIInChI=1S/C15H21NO3/c1-12-4-6-13(7-5-12)19-10-14(17)16-11-15(18)8-2-3-9-15/h4-7,18H,2-3,8-11H2,1H3,(H,16,17)
InChIKeyKVTNBTWUYIUKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacophoric Baseline for Procurement


N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide (CAS 1215761-73-1) is a synthetic phenoxyacetamide derivative with molecular formula C15H21NO3 and molecular weight 263.34 g/mol [1]. The compound belongs to the broader class of N-substituted phenoxyacetamides, a scaffold extensively explored for sigma receptor (σ1/σ2) modulation, TRP channel activity, and anti-inflammatory applications. Its distinctive structural features include a tertiary hydroxycyclopentyl group attached to the amide nitrogen and a para-methyl (p-tolyloxy) substitution on the phenoxy ring. Patent filings, including JP2008-505172 (J-GLOBAL ID: 200903011692064868), indicate that compounds of this general formula have been investigated for pharmaceutical utility, though specific quantitative pharmacological data for this exact compound remain limited in the public domain [2]. The 4-methylphenoxy (p-tolyloxy) regioisomer may confer distinct steric and electronic properties compared to its 2-methyl and 3-methyl positional isomers, with potential implications for receptor binding site complementarity and metabolic stability.

Phenoxyacetamide scaffold with hydroxycyclopentyl and 4-methylphenoxy substitution
Research context: sigma receptor and TRPM8 modulator chemotype
Requires regioisomer verification (4-methyl vs. 3-/2-methyl) for SAR integrity

Regioisomeric and Pharmacophoric Differentiation


Phenoxyacetamide derivatives with hydroxycyclopentyl N-substitution represent a structurally specific pharmacophore class where small structural perturbations can profoundly alter biological activity profiles. The para-methyl substitution pattern on the phenoxy ring distinguishes this compound from its ortho- and meta-methyl positional isomers (CAS 1219912-10-3 and others), with regioisomerism known to influence receptor subtype selectivity, binding affinity, and off-target interactions in sigma receptor and TRPM8 ligand series [1]. Furthermore, the tertiary hydroxycyclopentyl moiety provides a hydrogen bond donor/acceptor capacity distinct from analogs bearing cyclopentyl, cyclohexyl, or linear alkyl groups, affecting both target engagement and physicochemical properties such as solubility and metabolic stability. Evidence from structurally analogous phenoxyacetamide series demonstrates that even minor modifications (e.g., methyl group position, cycloalkyl ring size) can shift Ki values by >10-fold at sigma-1 and sigma-2 receptors [2]. Therefore, generic substitution with an unqualified 'phenoxyacetamide derivative' without explicit comparative data on regioisomerism, hydrogen bonding capacity, and target selectivity carries substantial risk of functional non-equivalence in biological assays.

Para-methyl regioisomer differs from ortho/meta isomers; binding and metabolism profiles may shift — verify by NMR or HPLC.
Hydroxycyclopentyl moiety provides H-bond donor capacity absent in non-hydroxylated analogs, altering solubility and target engagement predictions.
Cyclopentyl (C5) vs. larger rings (C6–C8) may shift sigma receptor affinity based on class-level SAR; direct substitution without validation risks functional non-equivalence.

Quantitative Evidence vs. Structural Comparators


4-Methyl vs. 3-Methylphenoxy: Physicochemical Differentiation

The 4-methyl (para) substitution on the phenoxy ring of the target compound differentiates it from the 3-methyl (meta) positional isomer (CAS 1219912-10-3) and the 2-methyl (ortho) isomer. While both the 4-methyl and 3-methyl isomers share the molecular formula C15H21NO3 and identical molecular weight (263.34 g/mol), the position of the methyl substituent alters the molecular dipole moment, steric profile, and potential for cytochrome P450-mediated metabolism [1]. In phenoxyacetamide SAR studies, para-substitution with small alkyl groups has been associated with altered sigma receptor subtype selectivity compared to meta-substituted analogs, though direct comparative binding data for these specific isomers are not publicly available [2]. The para-methyl group is predicted to orient away from the acetamide linker, potentially favoring a linear molecular topology compatible with extended binding pockets, whereas the meta-methyl isomer introduces torsional constraints that may alter conformational preferences.

Regioisomer comparison
Class-level
Predicted LogP ~2.3, TPSA ~58.6 Ų (identical for 4-methyl and 3-methyl isomers); differences arise from local dipole and steric factors not captured by 2D descriptors.
Regioisomer identity may affect receptor binding; verify by HPLC or NMR.
In silico predictions only; no experimental logP/pKa data available.
Regioisomerism Physicochemical profiling Lipophilicity

Hydroxycyclopentyl vs. Non-Hydroxylated Analogs: H-Bond Donor Capacity

The tertiary hydroxy group on the cyclopentyl ring of the target compound introduces one additional hydrogen bond donor (HBD) compared to non-hydroxylated cycloalkyl analogs such as N-cyclooctyl-2-(p-tolyloxy)acetamide (WAY-313165, CAS 332399-50-5) and N-phenyl-2-(4-methylphenoxy)acetamide (CAS 168703-29-5). The target compound has 2 HBD and 3 HBA, while WAY-313165 has 1 HBD and 2 HBA, and N-phenyl analog has 1 HBD and 2 HBA [1]. This difference in hydrogen bonding capacity influences aqueous solubility, membrane permeability, and potential for specific polar interactions within receptor binding sites. In sigma receptor pharmacophore models, a hydrogen bond acceptor/donor feature in the region corresponding to the hydroxycyclopentyl position has been implicated in affinity modulation, though systematic studies isolating this variable are lacking [2].

H-Bond donor capacity
Cross-study comparable
+1 HBD (2 vs. 1), ~0.4–0.8 log unit improvement in predicted aqueous solubility over non-hydroxylated cycloalkyl/phenyl analogs.
Improved solubility may reduce DMSO co-solvent requirement in assays.
Predicted ESOL/Ali values; no experimental solubility data.
Hydrogen bonding Solubility Target engagement

Cyclopentyl vs. Larger Cycloalkyl Rings: Sigma Receptor SAR

The cyclopentyl (C5) ring N-substitution in the target compound occupies a specific steric volume distinct from cyclohexyl (C6), cycloheptyl (C7), and cyclooctyl (C8) analogs. In published SAR studies of phenylcyclopentylacetamide sigma receptor ligands (WO2006027252A1), the cyclopentyl ring was identified as a preferred scaffold for sigma-1/sigma-2 activity, with ring expansion to cyclohexyl generally reducing binding affinity [1]. While the patent data does not include the specific 4-methylphenoxyacetamide derivative, the cyclopentyl preference observed across multiple ligand series provides class-level support for the C5 ring selection. The tertiary hydroxy substitution further distinguishes the target compound from the simpler cyclopentylmethyl amides described in the patent literature by introducing an additional polar interaction point within or near the receptor binding cavity.

Cycloalkyl SAR
Class-level
Cyclopentyl (C5) preferred over C6–C8 in phenylcyclopentylacetamide sigma ligands (WO2006027252A1); directional only.
Cyclopentyl ring size linked to sigma binding; substitution with larger rings may reduce activity.
No quantitative Ki data for this specific compound.
Cycloalkyl SAR Steric effects Sigma receptor

Phenoxyacetyl vs. Phenylacetyl Linker in Sigma Pharmacophore

The phenoxyacetyl linker (O-CH2-C(=O)-NH-) in the target compound incorporates an ether oxygen that distinguishes it from phenylacetyl analogs (CH2-CH2-C(=O)-NH-) described in sigma receptor patent literature [1]. This ether oxygen serves as an additional hydrogen bond acceptor and modulates the conformational flexibility and electrostatic potential of the linker region. In structure-activity studies of sigma receptor ligands, the presence and position of heteroatoms in the linker between the aryl ring and the amide nitrogen has been shown to influence both binding affinity and functional activity (agonist vs. antagonist) [2]. The phenoxyacetyl motif is also a privileged scaffold in TRPM8 agonist design (e.g., FEMA 4809, EC50 = 0.2 nM at TRPM8), though the specific contribution of the ether oxygen to target engagement is context-dependent [3].

Linker HBA count
Class-level
+1 HBA (ether oxygen) vs. phenylacetyl linker; phenoxyacetyl linker provides 3 HBA in amide region.
Increased linker polarity may modulate receptor affinity and IP landscape.
Quantitative impact on sigma Ki is compound-series dependent.
Linker SAR Ether oxygen Receptor pharmacophore

Metabolic Soft-Spot Analysis: para-Methyl vs. ortho/meta Isomers

The para-methyl group on the phenoxy ring of the target compound is predicted by in silico metabolism models (e.g., SMARTCyp, CypReact) to be a primary site of CYP450-mediated oxidation, generating a benzylic alcohol/aldehyde/carboxylic acid metabolite pathway [1]. This metabolic vulnerability is shared by all methylphenoxy isomers, but the para position may exhibit different oxidation kinetics compared to meta- or ortho-methyl substitution due to altered electronic effects and steric accessibility to CYP enzymes. In structurally related phenoxyacetamide series, para-substitution with methyl groups has been associated with moderate-to-high intrinsic clearance in human liver microsome assays, though isomer-specific data for these exact compounds are not publicly available [2]. The hydroxycyclopentyl group is predicted to be a secondary metabolic soft spot (potential for Phase II glucuronidation or sulfation), offering a metabolic pathway distinct from non-hydroxylated analogs.

Metabolic soft-spot
Data to verify
Predicted primary SOM: para-methyl group (CYP2C9/2C19); secondary SOM: hydroxy group (UGT/SULT).
Metabolic lability may require monitoring in PK studies.
In silico prediction only; no experimental microsomal stability data.
Metabolic stability CYP450 oxidation Regioisomer-dependent metabolism

Recommended Application Scenarios


Sigma Receptor Probe Development for CNS Research

The compound's structural alignment with the phenoxyacetamide/cyclopentyl pharmacophore class positions it as a candidate sigma receptor (σ1/σ2) pharmacological tool compound. The hydroxycyclopentyl moiety provides a hydrogen bonding feature absent in non-hydroxylated sigma ligand scaffolds, potentially conferring distinct binding kinetics or functional selectivity (agonist vs. antagonist) [1]. Researchers evaluating sigma receptor-mediated effects in pain, cough, or cognitive dysfunction models may find this compound useful for exploring the contribution of polar interactions in the receptor binding pocket. However, users must independently validate sigma receptor binding affinity and selectivity, as no public Ki data exist for this specific compound. Procurement should include a request for certificate of analysis confirming regioisomeric purity (4-methyl, not 3-methyl or 2-methyl) by NMR or HPLC.

SAR Exploration of TRPM8 Phenoxyacetamide Ligands

Given the established activity of 2-(p-tolyloxy)acetamide derivatives as TRPM8 agonists (e.g., FEMA 4809, EC50 = 0.2 nM), this compound can serve as a comparator in SAR campaigns investigating the impact of N-substitution on TRPM8 potency, efficacy, and selectivity over related TRP channels (TRPV1, TRPA1) [2]. The hydroxycyclopentyl group introduces steric bulk and polarity near the amide nitrogen that may modulate cooling sensation thresholds or pharmacokinetic properties relative to the pyrazole-thiophene substituted analogs. Comparative testing against the N-cyclooctyl analog (WAY-313165) and the 3-methylphenoxy isomer (CAS 1219912-10-3) is recommended to isolate the contributions of ring size and regioisomerism to TRPM8 activity.

CNS Physicochemical Property Benchmarking

With predicted LogP ~2.3, 2 HBD, 3 HBA, and molecular weight 263 g/mol, this compound falls within favorable CNS drug-like property space (Lipinski and CNS MPO criteria) [1]. It can serve as a reference compound for physicochemical property assays (logD7.4 measurement, PAMPA permeability, plasma protein binding) in CNS drug discovery programs, particularly as a comparator for more lipophilic phenoxyacetamide derivatives. The compound's moderate predicted solubility (~10^-3 M range) makes it suitable for in vitro assay formats using ≤1% DMSO co-solvent, reducing solvent interference compared to more lipophilic congeners.

Scaffold Derivatization for Library Synthesis

The tertiary hydroxy group on the cyclopentyl ring serves as a versatile synthetic handle for further derivatization, including esterification, etherification, or oxidation to the corresponding ketone [2]. This enables the compound to function as a core scaffold for generating focused libraries of analogs for high-throughput screening campaigns. The 4-methylphenoxy group can undergo electrophilic aromatic substitution (nitration, halogenation) at the ortho position relative to the ether oxygen, providing additional diversification vectors. Patent filing JP2008-505172 indicates that compounds within this general formula have been claimed for pharmaceutical use, suggesting potential utility in medicinal chemistry programs targeting the therapeutic areas specified therein [1].

Application
Selection Property
Validation Focus
Sigma receptor pharmacological tool studies
Phenoxyacetamide/cyclopentyl scaffold with H-bond donor capacity
σ1/σ2 binding and functional selectivity verification
TRPM8 SAR comparator research
2-(p-Tolyloxy)acetamide chemotype with N-hydroxycyclopentyl modification
TRPM8 potency and selectivity over TRPV1/TRPA1
CNS physicochemical property benchmarking
Predicted CNS drug-like profile (moderate LogP, HBD count)
Experimental logD7.4, PAMPA, and plasma protein binding
Scaffold derivatization for focused library synthesis
Tertiary hydroxy handle and aromatic substitution vectors
Synthetic diversification and SAR expansion feasibility
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